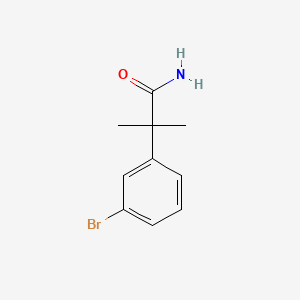

4-(4-乙酰苯基)吗啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(4-Acetylphenyl)morpholin-3-one involves several steps. One process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst . The 2-(2-chloroethoxy)acetic acid is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst . The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure . The 4-(4-nitrophenyl)morpholin-3-one is then hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .科学研究应用

Antithrombotic Agents

4-(4-Aminophenyl)morpholin-3-one: plays a crucial role in the development of antithrombotic agents. Factor Xa (fXa), a serine protease involved in blood coagulation, converts prothrombin to thrombin. Inhibition of fXa is an attractive target for antithrombotic drugs. The compound’s 4-(4-aminophenyl)morpholin-3-one moiety serves as a P4-ligand within the enzyme pocket, contributing to its efficacy .

Rivaroxaban Synthesis

As a key intermediate in the synthesis of rivaroxaban, this compound holds significance. Rivaroxaban is an oral anticoagulant used to prevent and treat thromboembolic diseases. The efficient industrial-scale preparation of 4-(4-aminophenyl)morpholin-3-one is essential for rivaroxaban production .

Pharmacokinetic Studies

Researchers have explored the pharmacokinetic properties of 4-(4-aminophenyl)morpholin-3-one derivatives. These investigations aim to understand absorption, distribution, metabolism, and excretion. The compound’s favorable oral profiles make it a promising candidate for further study .

Drug Development

The amino acid derivatives EMD 495235 and EMD 503982, both containing the 4-(4-aminophenyl)morpholin-3-one moiety, exhibit excellent in vitro and in vivo efficacy. These compounds were selected for clinical development as anti-coagulating drugs. Kilogram quantities of the aryl-morpholinones are necessary to support toxicological and clinical evaluation studies .

Structural Studies

Crystallography and NMR spectroscopy studies help elucidate the compound’s three-dimensional structure. These insights aid in understanding its interactions with enzymes and receptors.

作用机制

Target of Action

The primary target of 4-(4-Acetylphenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It plays a crucial role at the convergence point of the extrinsic and intrinsic coagulation pathways .

Mode of Action

4-(4-Acetylphenyl)morpholin-3-one interacts with Factor Xa as a P4-ligand within the respective enzyme pocket . This interaction inhibits the enzymatic step where Factor Xa converts prothrombin to thrombin via proteolysis . The specific mechanism within these pathways allows the effective control of thrombogenesis with a minimal effect upon bleeding .

Biochemical Pathways

The inhibition of Factor Xa by 4-(4-Acetylphenyl)morpholin-3-one affects the extrinsic and intrinsic coagulation pathways . By inhibiting the conversion of prothrombin to thrombin, it disrupts the downstream effects of these pathways, thereby controlling thrombogenesis .

Pharmacokinetics

It’s known that the compound was developed to have more favorable oral profiles compared to previous generations of factor xa inhibitors .

Result of Action

The result of the action of 4-(4-Acetylphenyl)morpholin-3-one is the effective control of thrombogenesis . By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the risk of blood clot formation .

属性

IUPAC Name |

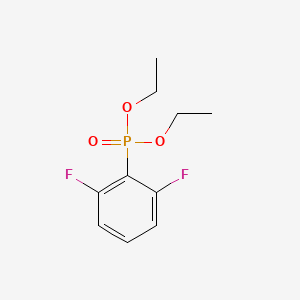

4-(4-acetylphenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLUIUFXYBZLCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697366 |

Source

|

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260803-93-7 |

Source

|

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)